molecular formula C18H16N2O3 B2735105 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207002-14-9

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2735105
CAS No.: 1207002-14-9
M. Wt: 308.337
InChI Key: YEHAOFFSHICDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is an organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions typically include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 4-6 hours

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazine derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and applications.

Uniqueness

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets

Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHAOFFSHICDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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